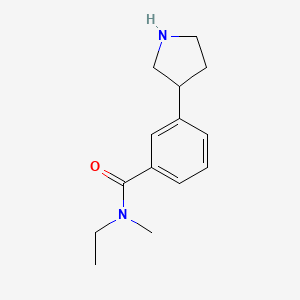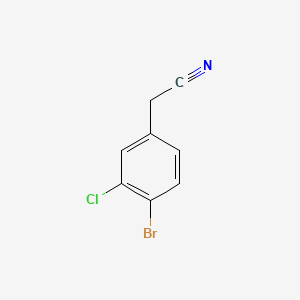
4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene (4-Br-2-PFB) is an organofluorine compound with a wide range of applications in the scientific and industrial fields. It is a versatile molecule that has been used in various chemical syntheses and has been found to be effective in the treatment of various diseases. 4-Br-2-PFB is a white crystalline solid that is insoluble in water and soluble in organic solvents. It is a highly reactive compound that has been used in a variety of syntheses and has been found to have a wide range of biological activities.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound with structural similarities, was developed due to its importance in manufacturing non-steroidal anti-inflammatory and analgesic materials. The synthesis involves diazotization and coupling reactions, highlighting the utility of bromo-fluoro compounds in chemical synthesis and pharmaceutical manufacturing (Qiu et al., 2009).
Environmental Impact Studies
The occurrence of novel brominated flame retardants (NBFRs) in various environments was reviewed, emphasizing the need for research on their occurrence, fate, and toxicity. This context is relevant for understanding the environmental implications of bromo-fluoro compounds, including potential derivatives like "4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene" (Zuiderveen et al., 2020).
Medical Diagnostics and Treatment
BODIPY compounds, which could be structurally related to the molecule given their utility in synthesizing fluorescent markers, have seen advances in medical diagnostics and treatment. These compounds are utilized for bioimaging and constructing multifunctional drug carriers, showcasing the broader utility of specialized chemical entities in enhancing therapeutic efficiency and diagnostic capabilities (Marfin et al., 2017).
Pharmacological Research
Pharmacokinetics, pharmacodynamics, and toxicology studies of new psychoactive substances (NPS) provide insights into the medical and biological research applications of synthetic compounds. Although not directly related, such studies frame the context in which specialized chemicals like "4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene" might be researched for potential pharmacological effects (Nugteren-van Lonkhuyzen et al., 2015).
Propriétés
IUPAC Name |
tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-10-13(17)4-5-14(12)18/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUIUCTFIJPDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742804 |
Source


|
| Record name | tert-Butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene | |
CAS RN |
1355247-99-2 |
Source


|
| Record name | 1-Piperazinecarboxylic acid, 4-[(5-bromo-2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B572251.png)






![7-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B572262.png)
